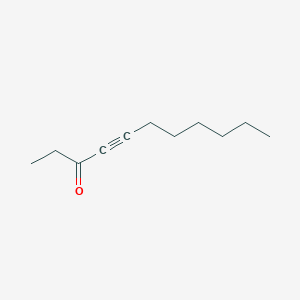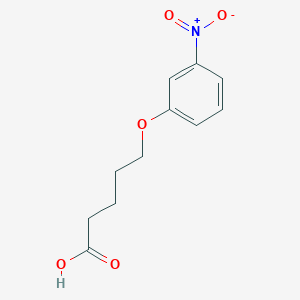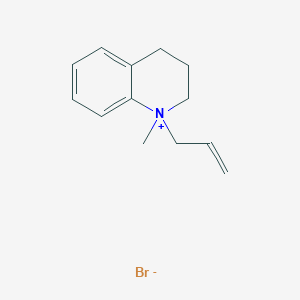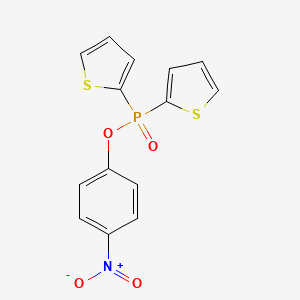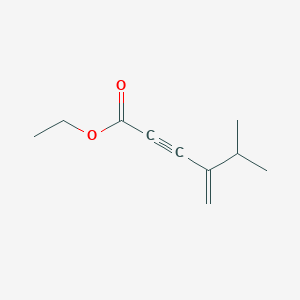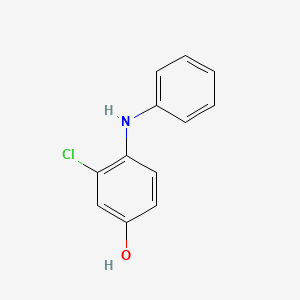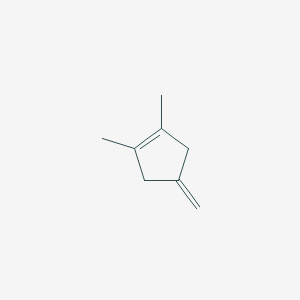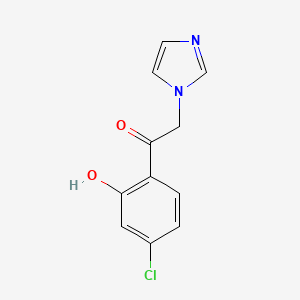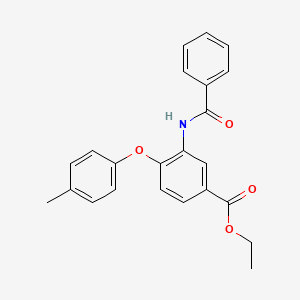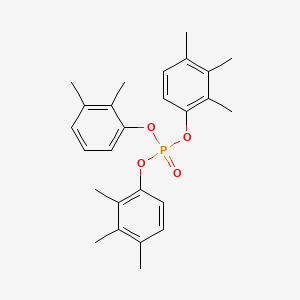
2,3-Dimethylphenyl bis(2,3,4-trimethylphenyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethylphenyl bis(2,3,4-trimethylphenyl) phosphate is a chemical compound with the molecular formula C24H27O4P It is a type of organophosphate, which is a class of compounds containing phosphorus
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylphenyl bis(2,3,4-trimethylphenyl) phosphate typically involves the reaction of 2,3-dimethylphenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2,3−dimethylphenol+POCl3+pyridine→2,3−Dimethylphenyl bis(2,3,4−trimethylphenyl)phosphate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum productivity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylphenyl bis(2,3,4-trimethylphenyl) phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert the compound into different organophosphorus derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphates, while reduction can produce various organophosphorus compounds.
Scientific Research Applications
2,3-Dimethylphenyl bis(2,3,4-trimethylphenyl) phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethylphenyl bis(2,3,4-trimethylphenyl) phosphate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Bis(2,3-dimethylphenyl) mesitylphosphoramidate
- Bis(2,3-dimethylphenyl) hydrogen phosphate
Uniqueness
2,3-Dimethylphenyl bis(2,3,4-trimethylphenyl) phosphate is unique due to its specific structural arrangement and the presence of multiple methyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
Properties
CAS No. |
84705-95-3 |
|---|---|
Molecular Formula |
C26H31O4P |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(2,3-dimethylphenyl) bis(2,3,4-trimethylphenyl) phosphate |
InChI |
InChI=1S/C26H31O4P/c1-16-10-9-11-24(21(16)6)28-31(27,29-25-14-12-17(2)19(4)22(25)7)30-26-15-13-18(3)20(5)23(26)8/h9-15H,1-8H3 |
InChI Key |
CWZIUBJMGJZVGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OP(=O)(OC2=C(C(=C(C=C2)C)C)C)OC3=C(C(=C(C=C3)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


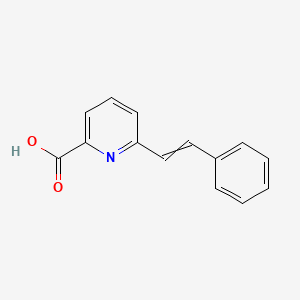
![3-Methyl-6-phenylpyrido[3,2-c]pyridazine](/img/structure/B14418941.png)
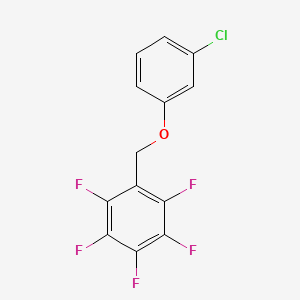
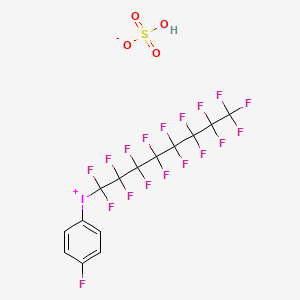
![Phosphonic acid, (benzo[b]thien-2-ylmethyl)-, diethyl ester](/img/structure/B14418961.png)
